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Compound of Interest

Compound Name: 4-(4-Morpholinyl)phthalonitrile

Cat. No.: B428609

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Morpholinyl)phthalonitrile, a
molecule of interest in medicinal chemistry and materials science. This document details its
chemical properties, a standard synthesis protocol, and an exploration of its potential biological
significance.

Core Molecular Data

The fundamental chemical properties of 4-(4-Morpholinyl)phthalonitrile are summarized

below.
Property Value
Molecular Formula C12H11Ns0
Molecular Weight 213.24 g/mol
IUPAC Name 4-(morpholin-4-yl)benzene-1,2-dicarbonitrile
Canonical SMILES C1COCCN1C2=CC=C(C(=C2)C#N)C#N
CAS Number Not explicitly found in searches

Synthesis Protocol
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The primary synthetic route to 4-(4-Morpholinyl)phthalonitrile involves the nucleophilic
aromatic substitution of 4-nitrophthalonitrile with morpholine. This reaction is a common and
effective method for the synthesis of various 4-substituted phthalonitrile derivatives.
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Caption: Synthetic workflow for 4-(4-Morpholinyl)phthalonitrile.
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Detailed Methodology

Materials:

4-Nitrophthalonitrile

e Morpholine

e Anhydrous Potassium Carbonate (K2CO3)
e Anhydrous Dimethylformamide (DMF)

o Ethyl acetate

e Brine

e Anhydrous Sodium Sulfate (Naz2S0a)

« Silica gel for column chromatography
Procedure:

e To a solution of 4-nitrophthalonitrile (1 equivalent) in anhydrous DMF, add anhydrous
potassium carbonate (2-3 equivalents).

e Add morpholine (1.1-1.5 equivalents) dropwise to the stirring suspension.

o Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer
chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold
water.

o Extract the aqueous mixture with ethyl acetate (3 x volumes).
o Combine the organic layers and wash with brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.
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» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of hexane and ethyl acetate) to afford pure 4-(4-
Morpholinyl)phthalonitrile.

Note: This is a generalized protocol based on the synthesis of similar phthalonitrile derivatives.
Optimization of reaction conditions (temperature, time, and stoichiometry) may be required for
optimal yield and purity.

Potential Biological Significance and Signaling
Pathways

While specific biological targets and signaling pathways for 4-(4-Morpholinyl)phthalonitrile
have not been extensively elucidated in the available literature, the morpholine and
phthalonitrile moieties are present in numerous biologically active compounds.

Morpholine derivatives are known to exhibit a wide range of pharmacological activities,
including anticancer, anti-inflammatory, and antimicrobial effects. The morpholine ring is often
incorporated into drug candidates to improve their pharmacokinetic properties, such as
solubility and metabolic stability.

Phthalonitrile derivatives are precursors to phthalocyanines, which have applications in
photodynamic therapy (PDT) for cancer. Furthermore, some nitrile-containing compounds have
been investigated as inhibitors of various enzymes. Given these precedents, 4-(4-
Morpholinyl)phthalonitrile could potentially interact with various cellular signaling pathways.

Hypothetical Signaling Pathway Interactions

The following diagram illustrates a hypothetical scenario where a morpholino-containing
compound could modulate a generic cancer-related signaling pathway, such as the
PISK/Akt/mTOR pathway, which is frequently dysregulated in cancer.
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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Disclaimer: The signaling pathway diagram is a hypothetical representation based on the
known activities of related compounds and is intended for illustrative purposes only.
Experimental validation is required to determine the actual biological targets and mechanism of
action of 4-(4-Morpholinyl)phthalonitrile.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the
synthesized 4-(4-Morpholinyl)phthalonitrile. The following table outlines the expected
analytical data based on the characterization of similar compounds.
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Technique Expected Observations

Aromatic protons of the phthalonitrile ring would
appear as multiplets in the downfield region
approx. 7.0-8.0 ppm). The protons of the
14 NMR (app o ppm) p e
morpholine ring would appear as two distinct

triplets in the upfield region (approx. 3.0-4.0
ppm).

Signals corresponding to the aromatic carbons

of the phthalonitrile ring, including the two nitrile
13C NMR carbons (approx. 115-120 ppm). Signals for the

carbons of the morpholine ring would also be

present.

A sharp, strong absorption band characteristic of
the nitrile (C=N) stretching vibration (approx.

FT-IR (cm™1) 2220-2230 cm™1). C-H stretching vibrations of
the aromatic and aliphatic moieties. C-O-C

stretching of the morpholine ring.

The molecular ion peak [M]* or protonated
M Spect . molecule [M+H]* corresponding to the
ass Spectrometr
P Y calculated molecular weight (213.24 g/mol )

should be observed.

This technical guide provides a foundational understanding of 4-(4-Morpholinyl)phthalonitrile
for researchers and professionals in drug development and materials science. Further
experimental investigation is necessary to fully elucidate its properties and potential
applications.

 To cite this document: BenchChem. [In-Depth Technical Guide: 4-(4-
Morpholinyl)phthalonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b428609#4-4-morpholinyl-phthalonitrile-molecular-
weight]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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